molecular formula C7H7NOS B151810 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-on CAS No. 68559-60-4

6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-on

Katalognummer: B151810
CAS-Nummer: 68559-60-4
Molekulargewicht: 153.2 g/mol
InChI-Schlüssel: SFNZVNVCJWVPDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, also known as 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, also known as 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one, is a heterocyclic compound with the molecular formula C7H7NOS and a molecular weight of 153.2 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

The structure of 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine is characterized by a fused thieno-pyridine ring system. Its chemical properties include:

Property Value
Molecular FormulaC7H7NOS
Molecular Weight153.20 g/mol
CAS Number68559-60-4
IUPAC Name6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
SMILESO=C1NCCc2sccc12

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a review of 4,5,6,7-tetrahydrothieno pyridine analogs indicated that several derivatives exhibited significant cytotoxic effects against various cancer cell lines. In particular:

  • MDA-MB-231 Cell Line : Compounds derived from this scaffold demonstrated high cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. The cytotoxicity increased with higher concentrations and prolonged exposure .
  • Mechanism of Action : The compounds were found to modulate metabolic pathways in cancer cells, shifting glucose metabolism and affecting glycolysis and lactate production .

Enzyme Inhibition

The compound's derivatives have been explored for their ability to inhibit specific enzymes:

  • CDC7 Kinase Inhibition : Research indicates that the thieno[3,2-c]pyridine scaffold can be modified to enhance potency against CDC7 kinase. This enzyme plays a crucial role in cell cycle regulation and is a target for cancer therapy.

Antimicrobial Activity

Some studies suggest that derivatives of this compound possess antimicrobial properties. For example:

  • In vitro Studies : Various analogs showed activity against bacterial strains, indicating potential as antimicrobial agents .

Synthetic Routes

The synthesis of 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine involves several feasible synthetic routes. These methods often focus on regioselective modifications to optimize biological activity while maintaining structural integrity.

Case Studies

  • Study on CDC7 Inhibitors : A pharmacophore model based on the thieno-pyridine structure was successfully employed to identify novel inhibitors for CDC7 kinase. This approach demonstrated superior efficacy compared to traditional methods like homology modeling.
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of synthesized compounds revealed significant differences in efficacy between various analogs when tested on MDA-MB-231 and MCF-7 cell lines. The study utilized statistical analysis (ANOVA) to validate the results .

Eigenschaften

IUPAC Name

6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZVNVCJWVPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68559-60-4
Record name 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An initially heterogeneous mixture of 4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (13.6 g; 0.069 mole) from Example 5, ethanol (50 ml) and 6 N hydrochloric acid (50 ml) is stirred for 4 hours at room temperature. The reaction mixture is concentrated in vacuo, the residue is made slightly basic by addition of sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. The resulting residue is recrystallized from isopropanol-diisopropyl ether, to give white crystals, M.p.=94° C. Yield: 70%.
Name
4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, (2-thiophen-2-yl-ethyl)-carbamic acid ethyl ester (I-7c: 800 mg, 3.50887 mmol) in POCl3 (10 mL) was reacted with P2O5 (996 mg, 7.0175 mmol). The resulting mixture was stirred at 110° C. for 4 hours to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 180 mg of the product (33.5% yield).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
996 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
33.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 2
Reactant of Route 2
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 3
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 4
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 5
Reactant of Route 5
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Reactant of Route 6
4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Customer
Q & A

Q1: What makes 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one a promising scaffold for drug discovery?

A1: The 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one core structure exhibits potential as a starting point for developing novel inhibitors, particularly for enzymes like CDC7 kinase. [] This is because this scaffold can be chemically modified to create diverse derivatives. By exploring structure-activity relationships (SAR), researchers can optimize these derivatives for desired biological activity and pharmacological properties. []

Q2: How was the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold used in drug discovery?

A2: Researchers successfully used a 3D pharmacophore model based on the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one structure to identify novel CDC7 inhibitors. [] This approach proved more effective than relying solely on homology modeling for lead generation. [] The research highlights the value of ligand-based drug design approaches, such as pharmacophore modeling, in discovering new inhibitors for challenging targets like kinases.

Q3: What are the challenges associated with modifying the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold?

A3: Regioselective carboxylation of the 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system can be challenging. [] Achieving specific modifications at desired positions on the ring system requires carefully designed synthetic strategies. Researchers have explored metallation/carbonylation strategies using the existing oxo group as a directing group to achieve desired regioselectivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.